5-Bromo-2-chloro-3-fluoro-4-methylpyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H4BrClFN |
|---|---|
Molecular Weight |
224.46 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-fluoro-4-methylpyridine |
InChI |
InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |
InChI Key |
VVZXYJONKWXXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-2-chloro-3-fluoro-4-methylpyridine chemical structure and properties
This is a comprehensive technical guide on 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , designed for researchers in medicinal chemistry and process development.
Advanced Scaffold for Kinase Inhibitor Development
Executive Summary
5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a highly functionalized heterocyclic building block utilized primarily in the synthesis of advanced small-molecule therapeutics, specifically Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncology drugs.
Its value lies in its orthogonal reactivity profile : the molecule presents four distinct handles (Br, Cl, F, Me) on a single pyridine core, allowing for precise, sequential functionalization. This guide details its structural properties, validated synthetic protocols, and chemoselective reactivity patterns.
Chemical Identity & Structural Analysis
| Property | Data |
| Chemical Name | 5-Bromo-2-chloro-3-fluoro-4-methylpyridine |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | ~224.46 g/mol |
| CAS Number | Not widely listed; derived from CAS 881891-82-3 (Precursor) |
| Core Scaffold | Pyridine |
| Key Substituents | C2-Chloro, C3-Fluoro, C4-Methyl, C5-Bromo |
Electronic & Steric Landscape
The substitution pattern creates a unique electronic gradient across the ring, dictating the order of reactivity:
-
C5-Bromo (Site A): The most labile bond for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is weaker than C-Cl or C-F.
-
C2-Chloro (Site B): Activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent C3-Fluorine. It serves as a secondary cross-coupling site. -
C3-Fluorine (Site C): Provides metabolic stability and modulates the pKa of the pyridine nitrogen. It also acts as an ortho-directing group for metallation if C2/C4 are protected.
-
C4-Methyl (Site D): A steric anchor that can be oxidized to an aldehyde/acid or deprotonated for lateral alkylation.
Reactivity Map & Chemoselectivity
The critical challenge in using this scaffold is maintaining regioselectivity . The diagram below illustrates the logical flow of functionalization, prioritizing the C5-Bromo position.
Figure 1: Chemoselective functionalization strategy. The C5-Br bond is the primary entry point for scaffold elaboration.
Validated Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Context: If the specific tetrasubstituted pyridine is unavailable, it is synthesized via bromination of the trisubstituted precursor.
Precursor: 2-Chloro-3-fluoro-4-methylpyridine (CAS 881891-82-3).[1] Reagent: N-Bromosuccinimide (NBS).
-
Dissolution: Dissolve 2-chloro-3-fluoro-4-methylpyridine (1.0 eq) in Acetonitrile (ACN) or DMF.
-
Bromination: Add NBS (1.1 eq) portion-wise at room temperature.
-
Activation: If reaction is sluggish, add catalytic AIBN and heat to 60°C.
-
Workup: Quench with sodium thiosulfate (aq), extract with Ethyl Acetate, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: C5-Selective Suzuki Coupling (Patent Derived)
Source: Validated from WO2020231990A1 (FGFR Inhibitor Synthesis).
This protocol demonstrates the selective coupling of the C5-Bromo position without disturbing the C2-Chloro or C3-Fluoro substituents.
Reagents:
-
Substrate: 5-bromo-2-chloro-3-fluoro-4-methylpyridine (2.3 g, 10.4 mmol)
-
Catalyst: Pd(dtbpf)Cl₂ (617 mg, 0.948 µmol) [1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride][2]
-
Base: Potassium Phosphate (
) (6 g, 28.44 mmol)[2] -
Solvent: 1,4-Dioxane : Water (5:1 ratio, 40 mL)
Step-by-Step Workflow:
-
Setup: Charge a reaction vessel with the substrate, boronic acid/ester coupling partner, Pd(dtbpf)Cl₂, and
.[2] -
Inert Atmosphere: Evacuate and purge with Nitrogen (
) three times to remove oxygen (critical for Pd(0) stability). -
Solvation: Add the degassed Dioxane/Water mixture.
-
Reaction: Stir at 70°C for 2 hours .
-
Note: The moderate temperature (70°C) prevents oxidative addition into the C2-Cl bond.
-
-
Quench & Extraction: Cool to RT, quench with water, extract with Dichloromethane (DCM).
-
Drying: Dry organic phase over
, filter, and concentrate.
Application Workflow: FGFR Inhibitor Synthesis
The following diagram details the specific pathway used in patent literature to convert this scaffold into a bioactive kinase inhibitor.
Figure 2: Synthetic route for FGFR inhibitors using the scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]
-
Specific Risks: Halopyridines can be sensitizers. The C3-Fluoro substituent increases lipophilicity, potentially enhancing skin absorption.
-
Storage: Store under inert gas (
or Ar) at 2-8°C. Protect from light to prevent debromination. -
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Patent: FGFR inhibitors and methods of use thereof. WO2020231990A1. (2020).
- Citation for Protocol B (Suzuki Coupling conditions).
-
Precursor Data: 2-Chloro-3-fluoro-4-methylpyridine. PubChem CID 10619082.
- Citation for chemical properties of the core scaffold.
-
Methodology: Microwave-Assisted Regioselective Suzuki Coupling of Polyhalogenated Heterocycles. Molecules. (2021).[2]
- Citation for general regioselectivity principles in polyhalogen
Sources
An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoro-4-methylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polysubstituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal building block for creating therapeutic agents that target a wide range of diseases.[3] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]
This guide focuses on the specific, yet uncharacterized, molecule 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. The combination of multiple halogen atoms (Br, Cl, F) and a methyl group on the pyridine core presents a unique and compelling scaffold for drug discovery. Each substituent offers distinct advantages:
-
Bromine (Br): Often used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. It can also form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.
-
Chlorine (Cl): Modulates lipophilicity and can also participate in halogen bonding. It is a common substituent in many drug molecules.[4]
-
Fluorine (F): Known for its ability to block metabolic oxidation, increase binding affinity, and alter pKa. Its small size allows it to act as a bioisostere for a hydrogen atom.
-
Methyl (CH₃): A simple lipophilic group that can fill hydrophobic pockets in a protein's active site and influence the orientation of adjacent substituents.
The specific arrangement of these groups in 5-Bromo-2-chloro-3-fluoro-4-methylpyridine creates a unique electronic and steric environment, making it a promising, albeit challenging, synthetic target.
Proposed Synthetic Strategies
The synthesis of a polysubstituted pyridine such as 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a non-trivial task that requires careful strategic planning to control regioselectivity. A plausible approach would involve a multi-step sequence starting from a more readily available pyridine derivative. One such conceptual pathway is outlined below.
Conceptual Synthetic Workflow
Caption: Proposed multi-step synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Bromo-2-amino-4-methylpyridine
-
To a solution of 2-Amino-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyridine
-
Dissolve the 5-Bromo-2-amino-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by chromatography or recrystallization.
Step 3: Synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
This step is the most challenging due to the need for regioselective fluorination. A potential, though complex, route could involve a directed ortho-metalation followed by electrophilic fluorination. A more plausible, but longer route might involve building the ring with the fluorine already in place. However, for the purpose of this guide, we will consider a direct C-H fluorination, which is a modern but often challenging transformation.
-
Protect the more reactive positions if necessary.
-
Employ a modern electrophilic fluorinating agent such as Selectfluor® (F-TEDA-BF₄). The reaction conditions would need to be carefully optimized, likely requiring a specific solvent system and potentially a catalyst.
-
The regioselectivity of this step would be critical and may yield a mixture of isomers requiring careful separation.
Note: The synthesis of polysubstituted pyridines can be approached through various classical methods like the Hantzsch or Guareschi-Thorpe syntheses, followed by functional group interconversions.[5] Modern methods often rely on transition-metal-catalyzed cross-coupling reactions.[6]
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. These values are estimations based on the properties of structurally related compounds and computational models.
| Property | Predicted Value | Justification / Comparison |
| Molecular Formula | C₆H₄BrClFN | Based on the chemical structure. |
| Molecular Weight | ~224.46 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Many similar halogenated pyridines are solids at room temperature. |
| Melting Point | 40-80 °C (estimated) | Highly dependent on crystal packing; this is a broad estimation. |
| Boiling Point | > 200 °C (estimated) | Expected to be high due to polarity and molecular weight. |
| LogP | 2.5 - 3.5 (estimated) | The presence of three halogens increases lipophilicity, partially offset by the polar pyridine nitrogen. |
| pKa (of pyridinium ion) | 1.0 - 2.0 (estimated) | The electron-withdrawing effects of the three halogens will significantly decrease the basicity of the pyridine nitrogen compared to pyridine itself (~5.2). |
Reactivity and Mechanistic Insights
The reactivity of the 5-Bromo-2-chloro-3-fluoro-4-methylpyridine ring is governed by the interplay of the electronic effects of its substituents.
Caption: Influence of substituents on the reactivity of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the ring nitrogen and the other halogens. This position could be a site for introducing nucleophiles such as amines, alcohols, or thiols.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and generally resistant to EAS. The presence of three strongly electron-withdrawing halogens further deactivates the ring, making electrophilic substitution highly unlikely.
-
Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of a wide variety of substituents, which is a highly valuable strategy in drug discovery for building molecular diversity.[6]
Potential Applications in Drug Discovery
The 5-Bromo-2-chloro-3-fluoro-4-methylpyridine scaffold is a promising starting point for the development of novel therapeutics, particularly as kinase inhibitors or for other targets where a substituted heterocyclic core is beneficial.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase active site. The substituents on the pyridine ring can be optimized to form key interactions with the protein and to project vectors into solvent-exposed regions for further modification to improve properties like solubility and cell permeability.
-
Fragment-Based Drug Discovery (FBDD): This molecule could serve as a high-value fragment in FBDD campaigns. The multiple reactive handles (Br and Cl) allow for the exploration of different growth vectors from the core fragment.
-
Lead Optimization: The combination of fluoro, chloro, and bromo substituents provides a rich platform for lead optimization. For example, the fluorine can be used to block a site of metabolism, while the bromine can be used to explore structure-activity relationships (SAR) through cross-coupling chemistry.
Analytical Characterization and Quality Control
Should this compound be synthesized, a rigorous analytical workflow would be essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals for the aromatic proton and the methyl group. The chemical shifts would be influenced by the surrounding halogen atoms.
-
¹³C NMR: Would provide signals for all six unique carbon atoms in the molecule.[7]
-
¹⁹F NMR: A singlet would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would provide a characteristic signature.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the substituted pyridine ring.[8][9]
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel, halogenated organic compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
First Aid: In case of skin or eye contact, rinse immediately with plenty of water.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
5-Bromo-2-chloro-3-fluoro-4-methylpyridine represents a novel and potentially valuable building block for researchers in drug discovery and organic synthesis. While its synthesis is challenging, the unique combination of functional handles and modulating groups on the pyridine scaffold offers significant opportunities for the development of new chemical entities with tailored biological activities. This guide provides a foundational framework for approaching the synthesis, characterization, and application of this and similar polysubstituted pyridines, empowering scientists to explore new frontiers in medicinal chemistry.
References
- Bagley, M. C., et al. (2004). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
- MDPI. (2025). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
- Henry, G. D. (2004). Regiospecific Synthesis of Polysubstituted Pyridines. Tetrahedron, 60, 6043–6061.
- ResearchGate. (n.d.). Synthesis of poly‐substituted pyridines.
- Proregulations. (n.d.). CAS Number Application.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production.
- Unknown. (n.d.). Chapter 5: Reactivity of Pyridines.
- REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.
- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Wikipedia. (n.d.). CAS Registry Number. Wikipedia.
- CAS. (n.d.).
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ASEAN Cosmetics Association. (n.d.).
- PMC. (2025).
- ChemicalBook. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine synthesis. ChemicalBook.
- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- MDPI. (2017).
- Chempanda. (n.d.).
- Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
- AIP Publishing. (n.d.). The Vibrational Spectra of Pyridine and Pyridine‐d 5.
- ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- ResearchGate. (2025).
- Unknown. (n.d.). PYRIDINE.
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines.
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Executive Summary: The Fluorine Effect in Pyridine Scaffolds
Title: Fluorinated Pyridine Building Blocks: A Technical Guide for Medicinal Chemistry
In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 60 FDA-approved drugs.[1] However, the native pyridine ring often suffers from rapid oxidative metabolism (via CYP450) and moderate lipophilicity. The strategic introduction of fluorine—either as a single atom or a trifluoromethyl group—transforms this scaffold into a high-performance building block.
This guide details the physicochemical shifts, synthetic access, and application of fluorinated pyridines, providing a roadmap for their deployment in lead optimization.
Physicochemical Impact: Tuning the Pyridine Core
Fluorine substitution exerts a profound electronic and steric influence on the pyridine ring. The high electronegativity of fluorine (3.98 Pauling scale) reduces electron density, dramatically altering basicity and lipophilicity.
Comparative Physicochemical Profile
The following table illustrates how positioning fluorine alters the fundamental properties of the pyridine core.
| Compound | Structure | pKa (Conj.[2][3] Acid) | LogP (Lipophilicity) | Key Medicinal Chemistry Effect |
| Pyridine | C₅H₅N | 5.23 | 0.65 | Baseline scaffold; prone to N-oxidation and metabolic attack.[1] |
| 2-Fluoropyridine | 2-F-C₅H₄N | -0.44 | ~0.80 | Basicity Obliteration: Inductive effect makes N non-basic at physiological pH.[1] |
| 3-Fluoropyridine | 3-F-C₅H₄N | 2.97 | ~0.80 | Subtle Modulation: Retains weak basicity; blocks metabolic soft spots at C3. |
| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | < 0 | ~1.70 | Lipophilic Boost: Significant increase in LogP; strong electron-withdrawing effect.[1] |
| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | ~2.6 | ~1.70 | Balanced Profile: Moderate basicity suppression with enhanced permeability.[1] |
Technical Insight: The dramatic drop in pKa for 2-fluoropyridine (from 5.23 to -0.[1]44) is due to the strong inductive withdrawal of the adjacent fluorine, which destabilizes the protonated pyridinium cation. This is a critical tool for reducing hERG liability, as it prevents the formation of cationic species at physiological pH.
Strategic Application: Structure-Activity Relationship (SAR) Logic
The decision to fluorinate a pyridine ring is rarely arbitrary. It follows a logic driven by metabolic stability and potency optimization.
Figure 1: Decision matrix for fluorinating pyridine scaffolds based on medicinal chemistry objectives.
Synthetic Methodologies: Accessing the Building Blocks
While traditional halogen exchange (Halex) reactions remain useful, they often require harsh conditions. Modern medicinal chemistry relies on late-stage functionalization and mild C-H activation protocols.
Protocol: Site-Selective C-H Fluorination (AgF₂ Method)
This protocol, developed by the Hartwig group, allows for the direct conversion of C-H bonds adjacent to the pyridine nitrogen into C-F bonds at ambient temperature. It is superior to nucleophilic substitution for late-stage intermediates.
Mechanism: The reaction proceeds via the coordination of Ag(II) to the pyridine nitrogen, followed by a radical mechanism where an acetonitrile-ligated AgF₂ species acts as the fluorine source.
Experimental Workflow:
-
Preparation:
-
Substrate: 1.0 equiv of Pyridine derivative (e.g., 2-phenylpyridine).
-
Reagent: 3.0 equiv of Silver(II) Fluoride (AgF₂).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Apparatus: Oven-dried round-bottom flask with a Teflon-coated stir bar.
-
-
Reaction:
-
Charge the flask with the pyridine substrate and MeCN (0.1 M concentration).
-
Add AgF₂ in one portion. The reaction mixture will turn dark/black.
-
Stir vigorously at 25°C (Room Temperature) for 1 hour .
-
Note: The reaction is moisture-sensitive; use a nitrogen atmosphere if high precision is required, though it is robust enough for open-air handling if done quickly.[1]
-
-
Workup (Crucial for Ag Removal):
-
Dilute the mixture with MTBE (Methyl tert-butyl ether).
-
Pour into a separatory funnel containing 1M HCl (to solubilize Ag salts).
-
Shake vigorously. The Ag salts will transfer to the aqueous layer.
-
Separate the organic layer and wash with saturated NaHCO₃ and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
-
Typical Yield: 70–85% for 2-fluorinated products.[1]
-
Figure 2: Workflow for the silver(II)-mediated C-H fluorination of pyridines.[1]
Case Studies: Fluorinated Pyridines in Approved Drugs
The utility of these building blocks is validated by their presence in blockbuster therapeutics.
Apalutamide (Erleada)[4]
-
Indication: Prostate Cancer (Androgen Receptor Antagonist).[4][5]
-
Fluorinated Motif: 2-Cyano-3-(trifluoromethyl)pyridine (specifically attached at the 5-position).[1]
-
Role of Fluorine: The trifluoromethyl group on the pyridine ring is critical for binding affinity to the androgen receptor and provides metabolic stability against degradation of the heterocyclic core.
Pexidartinib (Turalio)[1]
-
Indication: Tenosynovial Giant Cell Tumor (CSF1R Inhibitor).
-
Fluorinated Motif: 6-(Trifluoromethyl)pyridin-3-yl amine.[1]
-
Role of Fluorine: The CF₃ group fills a hydrophobic pocket in the kinase active site, enhancing potency (IC50 = 20 nM for CSF-1R) while modulating the basicity of the adjacent amine linker.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
-
Fier, P. S., & Hartwig, J. F. (2017).[6][7] Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[6] Organic Syntheses, 94, 46–53.[6][7]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
FDA Label - Apalutamide. (2018). U.S. Food and Drug Administration.
-
FDA Label - Pexidartinib. (2019). U.S. Food and Drug Administration.
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- 7. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
Methodological & Application
Application Note: Strategic Nucleophilic Aromatic Substitution (SnAr) on 2-Chloro-Fluoropyridines for Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview and practical protocols for the nucleophilic aromatic substitution (SnAr) reaction targeting the 2-chloro position on fluoropyridine scaffolds. Fluoropyridines are privileged structures in modern drug discovery, and the ability to selectively functionalize them is paramount. We will explore the mechanistic principles governing the regioselectivity of these reactions, detailing why the chlorine at an activated position is displaced in the presence of a fluorine substituent at a non-activated position. This document provides researchers, scientists, and drug development professionals with the causal logic behind experimental design, detailed step-by-step protocols, and a survey of reaction conditions to facilitate the synthesis of diverse pyridine derivatives.
Introduction: The Strategic Value of Fluoropyridines in SnAr
The pyridine ring is a cornerstone scaffold in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable metabolic profile.[1] The functionalization of this electron-deficient heterocyclic system is frequently accomplished via nucleophilic aromatic substitution (SnAr), a powerful and reliable C-N, C-O, C-S, and C-C bond-forming reaction.[1][2]
Introducing fluorine atoms to the pyridine ring further modulates the electronic properties, enhancing its utility. A common synthetic challenge arises when the pyridine ring bears both chloro and fluoro substituents. A foundational principle of SnAr on haloaromatics is that the reactivity of the leaving group follows the trend F > Cl > Br > I.[1][3] This is because the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond.[3][4][5] The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring toward this initial attack more effectively than other halogens.[4][6][7]
This guide specifically addresses the scenario where the desired outcome is the substitution of a chlorine atom at the activated C2 position, while a fluorine atom resides at a less activated position (e.g., C3 or C5). In such cases, the fluorine's primary role shifts from being the leaving group to being a powerful electron-withdrawing group that further activates the ring, facilitating the displacement of the adjacent or para-positioned chlorine.
Mechanistic Rationale: Addition-Elimination Pathway
The SnAr reaction proceeds through a two-step addition-elimination mechanism. Understanding this pathway is critical to optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a non-aromatic, resonance-stabilized anionic intermediate, the Meisenheimer complex.[5][8]
-
Stabilization of the Meisenheimer Complex: The negative charge of the intermediate is delocalized across the ring and, crucially, onto the electronegative ring nitrogen atom. The presence of an additional electron-withdrawing fluorine atom at the C3 or C5 position further stabilizes this negative charge through its inductive effect, lowering the activation energy for this rate-determining step.
-
Elimination and Re-aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: SnAr Mechanism on 2-Chloro-5-fluoropyridine
Key Parameters for Reaction Optimization
The success of the SnAr reaction depends on the careful selection of several key parameters. The increased reactivity of fluorinated pyridines often allows for milder conditions compared to their non-fluorinated analogs, which is highly beneficial for late-stage functionalization of complex molecules.[6][9]
-
Nucleophile Choice: A wide range of nucleophiles can be employed.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic), azoles, and amides are very common.
-
O-Nucleophiles: Alkoxides and phenoxides are effective, typically requiring a strong base to be pre-formed or generated in situ.
-
S-Nucleophiles: Thiols and thiophenols react readily, often under milder basic conditions.
-
C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or nitriles, can also be used.[10]
-
-
Solvent: Aprotic polar solvents are standard choices as they effectively solvate the cationic counter-ion of the base/nucleophile without interfering with the nucleophile's reactivity. Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
Base: The base is critical for deprotonating the nucleophile (e.g., amines, alcohols, thiols) to increase its reactivity or to act as an acid scavenger for the HCl generated when using neutral amine nucleophiles. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. For less reactive nucleophiles, stronger bases like NaH or KOtBu may be necessary.
-
Temperature: Reaction temperatures can range from ambient to >150 °C. The electron-deficient nature of 2-chloro-fluoropyridines often allows for lower temperatures (e.g., 80-120 °C) than analogous reactions on less activated systems. Microwave irradiation can significantly accelerate these reactions.[1]
Application Data: Survey of Reaction Conditions
The following table summarizes representative conditions for the SnAr of 2-chloro-5-fluoropyridine with various nucleophiles, demonstrating the versatility of this substrate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 120 | 12 | 95 |
| 4-Methylaniline | K₂CO₃ | NMP | 150 | 16 | 88 |
| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 4 | 92 |
| Phenol | Cs₂CO₃ | DMF | 100 | 8 | 85 |
| Thiophenol | K₂CO₃ | Acetonitrile | 80 (reflux) | 6 | 90 |
| Indole | NaH | DMF | 80 | 5 | 78 |
Note: The conditions and yields presented are illustrative and may require optimization for specific substrates and scales.
Detailed Experimental Protocol
This protocol provides a robust, step-by-step method for the synthesis of 2-morpholino-5-fluoropyridine, a common transformation that serves as a reliable model for this reaction class.
Objective: To synthesize 2-morpholino-5-fluoropyridine via SnAr reaction.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard glassware for aqueous workup
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add powdered anhydrous K₂CO₃ (2.0 eq.).
-
Causality Note: Using powdered K₂CO₃ increases its surface area, enhancing its efficiency as both a base and an acid scavenger. The system must be dry as water can compete as a nucleophile at high temperatures.
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add anhydrous DMSO to the flask to achieve a final substrate concentration of approximately 0.5 M.
-
Add 2-chloro-5-fluoropyridine (1.0 eq.) to the stirring suspension.
-
Finally, add morpholine (1.2 eq.) dropwise to the reaction mixture.
-
Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% EtOAc in hexanes. The product should be more polar than the starting material. The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Causality Note: This step quenches the reaction and dissolves the DMSO and inorganic salts into the aqueous phase.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers and wash them twice with brine.
-
Causality Note: The brine wash helps to remove residual DMSO and water from the organic phase.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-morpholino-5-fluoropyridine as a pure solid or oil.
-
General Laboratory Workflow
The following diagram illustrates the standard workflow for performing and analyzing the SnAr reaction described.
Caption: General Experimental Workflow for SnAr Reactions
Conclusion
The nucleophilic aromatic substitution of 2-chloro-fluoropyridines is a highly effective and strategic method for synthesizing diverse and complex molecular architectures essential for drug discovery. By understanding the underlying addition-elimination mechanism, chemists can leverage the activating properties of the fluorine substituent to achieve selective displacement of the chlorine atom at the C2 position. The protocols and guidelines presented here offer a robust framework for researchers to successfully implement these transformations, enabling the rapid generation of novel chemical matter for advancing pharmaceutical research.
References
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SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
-
University of Liverpool. (n.d.). Aromatic heterocycles 1: structures and reactions. University of Liverpool. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2023). r/OrganicChemistry - Can anyone explain why we add potassium fluoride for this step? Reddit. Available at: [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]
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Application Notes and Protocols for the Benzylic Oxidation of the 4-Methyl Group in Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Fluoropyridinecarboxylic Acids
The transformation of a methyl group to a carboxylic acid on a pyridine scaffold, particularly one bearing a fluorine atom, is a cornerstone reaction in medicinal chemistry and drug development. The resulting fluoropyridinecarboxylic acids are invaluable building blocks, prized for their ability to modulate the physicochemical properties of bioactive molecules. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, while the carboxylic acid provides a versatile handle for further synthetic elaborations, such as amide bond formation. This guide provides a detailed exploration of the benzylic oxidation of the 4-methyl group in fluoropyridines, offering both theoretical insights and practical, field-proven protocols.
Core Principles: Understanding the Reactivity of the 4-Methyl Group in Fluoropyridines
The benzylic C-H bonds of the 4-methyl group on a pyridine ring are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. However, the pyridine nitrogen also acts as a Lewis base, which can complicate oxidation reactions, especially under acidic conditions where protonation deactivates the ring towards oxidation. The presence of a fluorine atom further modulates the electronic properties of the pyridine ring through its inductive electron-withdrawing effect, which can influence the reactivity of the 4-methyl group. The position of the fluorine atom relative to the methyl group is a critical consideration in selecting the optimal oxidation strategy.
For instance, a fluorine atom at the 2- or 3-position will exert a significant electron-withdrawing effect, potentially making the 4-methyl group less susceptible to oxidation compared to non-fluorinated analogs. This necessitates the use of strong oxidizing agents or harsher reaction conditions to achieve efficient conversion.
Comparative Analysis of Key Oxidation Methodologies
Several classes of reagents have been successfully employed for the benzylic oxidation of methylpyridines. The choice of oxidant is dictated by factors such as substrate reactivity, desired product (aldehyde vs. carboxylic acid), functional group tolerance, and scalability.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Applicability to Fluoropyridines |
| Potassium Permanganate (KMnO₄) | Aqueous, often basic or acidic, elevated temperatures | Strong, reliable, and cost-effective for complete oxidation to carboxylic acids. | Harsh conditions, can lead to over-oxidation and decomposition of sensitive substrates, generates significant MnO₂ waste.[1][2] | Effective, but requires careful optimization to avoid degradation of the fluoropyridine ring. |
| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., in acetic acid or with sulfuric acid) | Powerful oxidant, can be effective for less reactive substrates. | Highly toxic and carcinogenic, generates hazardous chromium waste. | Use is generally avoided due to toxicity, but can be effective when other methods fail. |
| Selenium Dioxide (SeO₂) | Typically in a solvent like dioxane or pyridine, elevated temperatures | Can selectively oxidize to the aldehyde (Riley oxidation), though over-oxidation to the carboxylic acid is possible.[3][4][5][6][7] | Toxic, requires stoichiometric amounts, reactions can be slow.[3] | A viable option for accessing the corresponding fluoropyridine-4-carbaldehyde. |
| Catalytic Aerobic Oxidation | Transition metal catalyst (e.g., Co, Mn), often with a radical initiator (e.g., N-hydroxyphthalimide), O₂ or air as the oxidant | "Green" and atom-economical, uses a cheap oxidant.[8] | Can be sensitive to substrate and catalyst poisoning, may require high pressures and temperatures. | A promising approach for large-scale synthesis, but catalyst screening is crucial for fluorinated substrates.[8] |
| Electrochemical Oxidation | Divided or undivided cell, specific electrolyte and electrode materials | Avoids the use of stoichiometric chemical oxidants, can be highly selective, and is amenable to automation and scale-up.[9][10][11] | Requires specialized equipment, optimization of electrochemical parameters is necessary. | A modern and sustainable alternative, particularly for late-stage functionalization. |
Experimental Protocols
Protocol 1: Potassium Permanganate Oxidation of 3-Fluoro-4-methylpyridine to 3-Fluoroisonicotinic Acid
This protocol is adapted from a reported synthesis and is a robust method for achieving complete oxidation to the carboxylic acid.[12]
Workflow Diagram:
Caption: Workflow for KMnO₄ oxidation.
Materials:
-
3-Fluoro-4-methylpyridine (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 - 3.0 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (for quenching excess KMnO₄)
-
Celatom® or diatomaceous earth
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylpyridine. Add water to form a stirrable suspension.
-
Addition of Oxidant: While stirring, add potassium permanganate portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for several hours. Monitor the reaction progress by TLC or LC-MS. The disappearance of the purple color of permanganate indicates its consumption.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celatom® to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
Optional Quench: If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Combine the aqueous filtrates and cool in an ice bath.
-
Slowly add concentrated HCl to the filtrate until the pH is acidic (pH ~3-4), which will precipitate the 3-fluoroisonicotinic acid.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain the pure 3-fluoroisonicotinic acid.
-
Causality Behind Experimental Choices:
-
Excess KMnO₄: An excess of the oxidizing agent is used to ensure complete conversion of the starting material.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage of the methyl group, especially given the electron-withdrawing nature of the fluoropyridine ring.
-
Acidification: 3-Fluoroisonicotinic acid is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation by filtration.
Protocol 2: General Procedure for Selenium Dioxide Oxidation of 4-Methylfluoropyridines to the Corresponding Aldehydes
This general protocol is based on the Riley oxidation and can be adapted for the synthesis of fluoropyridine-4-carbaldehydes.[3][4][5][6][7]
Mechanism Overview:
Caption: Simplified Riley oxidation mechanism.
Materials:
-
4-Methylfluoropyridine (e.g., 2-fluoro-4-methylpyridine or 3-fluoro-4-methylpyridine) (1.0 eq)
-
Selenium dioxide (SeO₂) (1.1 - 1.5 eq)
-
Dioxane or pyridine (as solvent)
-
Water (for workup)
Procedure:
-
Reaction Setup: In a fume hood, to a round-bottom flask equipped with a reflux condenser, add the 4-methylfluoropyridine and the solvent (e.g., dioxane).
-
Addition of Oxidant: Add selenium dioxide to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours to overnight. Monitor the reaction by TLC or GC-MS. The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture to remove the selenium precipitate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the fluoropyridine-4-carbaldehyde.
-
Causality Behind Experimental Choices:
-
Stoichiometric SeO₂: The reaction typically requires at least a stoichiometric amount of selenium dioxide.[3]
-
Anhydrous Conditions: The reaction is often performed under anhydrous conditions to favor the formation of the aldehyde. The presence of water can lead to over-oxidation to the carboxylic acid.
-
Fume Hood: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Troubleshooting and Optimization
-
Low Conversion: If the reaction with KMnO₄ stalls, additional portions of the oxidant can be added. For SeO₂ oxidations, longer reaction times or a slight excess of the reagent may be necessary.
-
Over-oxidation/Byproducts: With KMnO₄, careful control of temperature and reaction time can minimize degradation. For SeO₂ reactions, strictly anhydrous conditions are key to preventing the formation of the carboxylic acid.
-
Difficult Purification: The separation of the product from unreacted starting material and byproducts can sometimes be challenging. Careful optimization of the chromatographic conditions is often required.
Conclusion
The benzylic oxidation of the 4-methyl group in fluoropyridines is a critical transformation for the synthesis of valuable building blocks in drug discovery. While classical methods using strong oxidants like potassium permanganate remain reliable for accessing the corresponding carboxylic acids, modern approaches such as catalytic aerobic oxidation and electrochemical methods offer greener and more sustainable alternatives. The choice of methodology should be guided by the specific requirements of the target molecule, including the desired oxidation state and the presence of other functional groups. The protocols and insights provided herein serve as a practical guide for researchers to successfully navigate this important synthetic transformation.
References
-
Bobbitt, J. M., & Scola, P. M. (1960). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry, 25(4), 560–564. [Link]
-
Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. Retrieved from [Link]
- Isheniian, H. (1957). U.S. Patent No. 2,818,378. Washington, DC: U.S.
-
Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]
-
Nielsen, O., & Pedersen, E. B. (2000). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 5(12), 1164-1168. [Link]
-
NPTEL. (n.d.). 5.5.2.2 Selenium Dioxide. NPTEL Archive. Retrieved from [Link]
- Yugay, O. K., et al. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1084-1087.
-
Yugay, O. K., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 15(7), 834. [Link]
-
Ghebreghiorgis, Y. T. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Addis Ababa University. [Link]
- Minisci, F., et al. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 65(18), 5945-5948.
-
Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved from [Link]
-
Digital CSIC. (2021). MOF–stabilized perfluorinated palladium cages catalyze the additive–free aerobic oxidation of aliphatic alcohols to acids. [Link]
- Riley, H. L. (1934). U.S. Patent No. 1,955,890. Washington, DC: U.S.
-
Yugay, O. K., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. ResearchGate. [Link]
-
Eriksson, J., & Wistrand, L. G. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
- Fuchigami, T., & Tajima, T. (2000). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF.
-
Madani, A., et al. (2023). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv. [Link]
-
Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. [Link]
-
Smith, R. T., & Poole, D. L. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 149-183. [Link]
-
Rahman, M. M., & Ajjou, A. N. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(4), 863. [Link]
-
The Organic Chemistry Tutor. (2017, January 9). Oxidation Action of Potassium Permanganate on a mixture of compounds in Acidic Medium [Video]. YouTube. [Link]
-
Ziegler, V., & Wirth, T. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1860-1867. [Link]
-
Noble, A., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5256–5259. [Link]
-
Lemieux, R. U., & von Rudloff, E. (1955). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 33(11), 1710-1719. [Link]
-
Eriksson, J., & Wistrand, L. G. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules (Basel, Switzerland), 11(2), 130–133. [Link]
- Stradins, J., et al. (2006). Electrochemical oxidation of 1,4-dihydropyridine 4 in pyridine. Journal of Electroanalytical Chemistry, 586(1), 137-145.
- Cislak, F. E. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
- CN101863829A. (2010). Synthesis method of 3-fluorine-4-aminopyridine.
-
Sedelmeier, J., Ley, S. V., Baxendale, I. R., & Baumann, M. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. Organic Letters, 12(16), 3618–3621. [Link]
-
UCL Discovery. (2021). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. [Link]
-
Yamamoto, T., et al. (2007). Chemical and electrochemical oxidation of thiophene-pyridine and thiophene-pyrimidine co-oligomers in solutions. The Journal of Physical Chemistry B, 111(30), 8895–8902. [Link]
-
Neumann, M., & Zeitler, K. (2012). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 14(9), 2442-2447. [Link]
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Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
This Application Note is designed for researchers and process chemists optimizing the functionalization of polyhalogenated pyridine scaffolds. It addresses the specific challenges posed by 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , a dense heteroaromatic scaffold where regioselectivity and steric hindrance are competing factors.
Executive Summary
The functionalization of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine via Sonogashira cross-coupling presents a unique "chemical puzzle." The substrate contains three distinct halogenated sites and a sterically demanding methyl group. This guide provides a validated protocol to achieve exclusive C5-alkynylation while preserving the C2-chlorine and C3-fluorine motifs for subsequent elaboration.
Key Technical Challenges:
-
Regioselectivity: Discriminating between the C5-Br (target) and C2-Cl (potential side-reaction site).
-
Steric Hindrance: The C4-methyl group exerts significant ortho-steric pressure on the C5 position, potentially retarding the rate of oxidative addition.
-
Electronic Activation: The C3-fluorine atom increases the electrophilicity of the ring, activating the C2-position toward nucleophilic aromatic substitution (
) by the base or alkyne.
Substrate Analysis & Reactivity Logic
To design a robust protocol, we must first map the electronic and steric landscape of the molecule.
Reactivity Map
The pyridine ring is electron-deficient.[1] The presence of electronegative Fluorine (C3) and Chlorine (C2) further depletes electron density, making the ring highly susceptible to nucleophilic attack but also activating the C-Br bond for oxidative addition.
Caption: Mechanistic landscape of the substrate. Green indicates the desired reaction pathway; Red indicates risk factors.
The "Halo-Pyridine" Rule of Thumb
In Palladium-catalyzed cross-coupling, the rate of oxidative addition typically follows bond dissociation energies: C-I > C-Br > C-Cl >> C-F .
-
Prediction: The Pd(0) catalyst will preferentially insert into the C5-Br bond.[1]
-
Risk: High temperatures (>80°C) or highly active catalysts (e.g., Pd-dialkylbiaryl phosphines) may begin to activate the C2-Cl bond, leading to polymerization or bis-coupling.
Critical Process Parameters (CPPs)
Catalyst Selection: The Steric Factor
Standard catalysts like
-
Recommended:
is the robust starting point. It is air-stable and generates the active species in situ. -
High-Performance Alternative:
. The bidentate ligand (dppf) has a large bite angle and forces the Pd center to be more exposed, helping to overcome the steric hindrance of the C4-methyl group [1].
Base & Solvent: Preventing
The C2-Cl bond is activated. Using strong nucleophilic bases (e.g., hydroxide, alkoxides) can lead to displacement of the chlorine.
-
Base: Use Triethylamine (
) or Diisopropylamine (DIPA). These are bulky and non-nucleophilic enough to act solely as proton scavengers. -
Solvent: THF or Acetonitrile (MeCN) . Avoid DMF/DMA unless solubility is an issue, as high-boiling polar aprotic solvents can accelerate side reactions at the C2 position.
Detailed Experimental Protocols
Protocol A: Standard Conditions (High Purity & Selectivity)
Best for: Initial screening, small-scale synthesis (100 mg - 5 g), and standard terminal alkynes.
Reagents:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.1 - 1.2 equiv
-
Catalyst:
(3-5 mol%) -
Co-catalyst: CuI (2-3 mol%)
-
Base:
(3.0 equiv) -
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add the solid reagents:
-
5-Bromo-2-chloro-3-fluoro-4-methylpyridine (1.0 equiv)
- (0.05 equiv)
-
CuI (0.03 equiv)
-
Note: If the alkyne is a solid, add it here.
-
-
Degassing (Critical): Cap the vessel. Evacuate and backfill with inert gas (Ar/
) three times. This prevents Glaser homocoupling of the alkyne [2]. -
Solvent Addition: Syringe in anhydrous THF and
through the septum.-
Note: If the alkyne is a liquid, add it last via syringe.
-
-
Reaction: Stir at Room Temperature (25°C) for 1 hour. Monitor by TLC/LC-MS.
-
Checkpoint: If conversion is <10% after 1 hour, heat to 50°C . Do not exceed 65°C to protect the C2-Cl bond.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite to remove Pd/Cu residues.
-
Wash the filtrate with
(sat. aq.) to remove copper salts (blue aqueous layer indicates copper removal). -
Dry over
, concentrate, and purify via flash chromatography.
-
Protocol B: "Hard Coupling" Conditions (For Sterically Bulky Alkynes)
Best for: Unreactive alkynes or if Protocol A fails due to the C4-methyl steric block.
Modifications:
-
Catalyst: Switch to
(5 mol%). The ferrocenyl ligand is more robust. -
Solvent: 1,4-Dioxane (allows higher temp without pressure buildup).
-
Temperature: 80°C.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Protocol A.
Troubleshooting & Optimization Guide
| Issue | Observation | Root Cause | Solution |
| Low Conversion | Starting material remains after 24h. | Steric hindrance from C4-Methyl. | Switch to Protocol B ( |
| Glaser Coupling | Formation of Alkyne-Alkyne dimer. | Oxygen in the system. | Improve degassing (sparge solvent with Ar for 15 min). Add alkyne slowly. |
| C2-Substitution | Product mass + substitution of Cl. | Lower temperature. Ensure base is non-nucleophilic (Use DIPEA instead of Et3N). | |
| Dehalogenation | Loss of Cl or Br without coupling. | "Hydride" source present.[2] | Ensure solvent is anhydrous. Avoid excessive heating times. |
Safety Considerations
-
Fluorinated Compounds: While the C-F bond is stable here, combustion of fluorinated pyridines can release HF. Use standard fume hood protocols.
-
Pyridine Toxicity: Halogenated pyridines can be skin irritants and potential sensitizers. Wear double nitrile gloves.
-
Acetylene Gas: If using acetylene gas (instead of a liquid alkyne), ensure proper venting and blast shielding due to explosion hazards.
References
-
Evaluation of bis(diphenylphosphino)ferrocene (dppf)
- Title: "The Suzuki–Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls" (Contextual reference for dppf utility in sterically hindered systems).
- Source:Chemical Reviews
-
URL:[Link]
-
Prevention of Glaser Coupling
- Title: "Copper-catalyzed oxidative coupling of alkynes: The Glaser coupling"
- Source:Organic Chemistry Portal
-
URL:[Link]
-
Reactivity of Polyhalogenated Pyridines
- Title: "Regioselective cross-coupling reactions of polyhalogen
- Source:Beilstein Journal of Organic Chemistry
-
URL:[Link]
-
Sonogashira Protocol Standards
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Polyhalogenated Pyridines
Ticket ID: #PYR-8844-SOL Subject: Solubility & Handling Guide for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Core Directive & Diagnostic Assessment
User Issue: "I cannot get 5-Bromo-2-chloro-3-fluoro-4-methylpyridine into solution for my Suzuki coupling, and it crashes out during aqueous workup."
Technical Diagnosis: This molecule (MW ~224.[1]46) represents a "perfect storm" for solubility challenges in standard aqueous/organic interfaces.
-
High Lipophilicity (LogP ~2.9): The combination of three halogens (Br, Cl, F) and a methyl group creates a highly hydrophobic surface area.[1]
-
Lattice Energy: The planar pyridine ring facilitates
- stacking, while the halogens (particularly Bromine and Chlorine) induce strong halogen bonding networks in the solid state.[1] This high lattice energy requires significant enthalpy to break. -
Electronic Deactivation: The 3-Fluoro and 2-Chloro substituents are electron-withdrawing groups (EWG), drastically lowering the basicity of the pyridine nitrogen.[1] Standard pH adjustments (acidification) to improve aqueous solubility often fail because the nitrogen is too electron-deficient to protonate effectively without using superacids.
Solvent Selection Matrix
Do not rely on "standard" solvent choices. This molecule requires dipolar aprotic solvents to disrupt its crystal lattice.
| Solvent Class | Solvent | Rating | Technical Notes |
| Dipolar Aprotic | DMSO | Excellent | Best for disrupting halogen bonding.[1] Warning: High skin permeability.[1] |
| Dipolar Aprotic | DMF / NMP | Excellent | Ideal for cross-coupling reactions (Suzuki/Buchwald).[1] High boiling point allows thermal activation.[1] |
| Chlorinated | DCM / CHCl₃ | Good | Good for transport and workup.[1] Poor for high-temp reactions due to low boiling point. |
| Ethers | THF / 1,4-Dioxane | Moderate | Soluble at low concentrations (<0.1 M).[1] Often requires heating to 40°C+ to dissolve fully. |
| Protic | Methanol / Ethanol | Poor | High risk of precipitation.[1] The molecule cannot form strong H-bonds with the solvent. |
| Hydrocarbon | Hexanes / Heptane | Very Poor | The molecule is too polar for pure aliphatics but too lipophilic for water.[1] |
| Aqueous | Water / Buffer | Insoluble | Do not use without surfactant (TPGS-750-M) or significant organic co-solvent.[1] |
Troubleshooting Protocols
Protocol A: Dissolution for Cross-Coupling Reactions (Suzuki/Sonogashira)
Context: You need a homogeneous solution to prevent catalyst poisoning or clumping.[1]
The "Hot-Start" Method:
-
Weighing: Weigh the pyridine derivative into the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (DMF or 1,4-Dioxane) to reach a concentration of 0.2 M to 0.5 M .[1] Do not exceed 0.5 M initially.
-
Sonication: Sonicate for 5-10 minutes at ambient temperature.
-
Checkpoint: If the solution is cloudy, proceed to step 4.
-
-
Thermal Activation: Heat the mixture to 45°C while stirring rapidly. The crystal lattice usually collapses between 40-50°C.
-
Catalyst Addition: Once clear, cool to reaction temperature (if lower than 45°C) and immediately add the catalyst/ligand system.
-
Why? The coordinated catalyst often helps keep the substrate in solution via ligation to the pyridine nitrogen or
-complexation.[1]
-
Protocol B: Resolving Workup Emulsions
Context: The high density of the polyhalogenated product causes it to hang between the aqueous and organic layers.
The "Density-Gradient" Fix:
-
Avoid Ether: Do not use Diethyl Ether for extraction. Its density difference is insufficient.[1]
-
Use DCM: Use Dichloromethane (DCM) for extraction.[1] The density of DCM (1.33 g/mL) pairs better with the halogenated pyridine.
-
Brine Wash: If an emulsion forms, add saturated NaCl (brine) .[1] The increased ionic strength forces the organic molecules out of the aqueous phase ("salting out").
-
Filtration: If a "rag layer" (precipitate at interface) persists, filter the entire biphasic mixture through a pad of Celite or glass wool .[1] The solid is likely impurities or hydrolyzed catalyst, not your product.
Protocol C: LCMS Sample Preparation
Context: The sample precipitates in the HPLC vial, clogging the needle.
The "Inverse-Addition" Technique:
-
Dissolve First: Dissolve 1 mg of sample in 100 µL of DMSO (or DMF). Never start with Acetonitrile or Water.[1]
-
Dilute: Slowly add 900 µL of Acetonitrile to the DMSO solution. Vortex immediately.
-
Filter: Pass through a 0.2 µm PTFE filter .
-
No Water: Do not add water to the LCMS vial. Let the LCMS instrument mix the gradient on the column. Adding water in the vial will cause immediate reprecipitation.
Visualizing the Solubility Workflow
The following decision tree outlines the logical flow for handling this compound based on your experimental goal.
Figure 1: Decision matrix for solubilizing polyhalogenated pyridines during synthesis and analysis.
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve it in water? A: Likely not.[1] The pKa of the pyridine nitrogen is severely depressed by the ortho-chloro and meta-fluoro/bromo groups. It behaves more like a neutral arene than a base. You would need a very strong acid (like TFA or HCl), which might be incompatible with your coupling partners [1].
Q: Why does it crash out when I cool the reaction? A: This is a function of Temperature-Dependent Solubility . The crystal lattice energy is high. When thermal energy is removed, the molecule preferentially packs with itself rather than staying solvated. Always filter your reaction mixtures warm if removing solid byproducts, or keep the volume high during cooling [2].
Q: Is this compound stable in DMSO? A: Yes, chemically stable. However, DMSO transports toxic halogenated compounds through the skin. Double-glove (Nitrile) is mandatory.[1]
References
-
Wang, L., Liu, N., & Dai, B. (2015).[2] Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.[1][2] RSC Advances, 5(99), 82097-82111. [Link]
-
Prat, D., et al. (2016).[3] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[3] [Link]
-
PubChem. (2025).[1][4] 5-Bromo-2-chloro-3-fluoropyridine (Analogous Structure Data). National Library of Medicine. [Link][1]
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing debromination side reactions in pyridine coupling
Topic: Preventing Hydrodebromination in Palladium-Catalyzed Cross-Coupling
Executive Summary
Hydrodebromination (the replacement of a bromine atom with a hydrogen atom) is a pervasive side reaction when coupling electron-deficient heterocycles, particularly 2- and 3-bromopyridines . This occurs when the catalytic cycle is diverted from the desired Transmetallation
This guide provides a self-validating troubleshooting framework to diagnose, prevent, and correct this specific failure mode.
Module 1: Diagnostic & Verification
"Is it Debromination or Stalled Reaction?"
Before altering conditions, you must distinguish between unreacted starting material and the debrominated byproduct. They often co-elute on standard HPLC gradients due to similar polarities.
Diagnostic Protocol:
-
LC-MS Analysis:
-
Target Mass: Look for
. -
Example: If your Bromopyridine substrate is 200 Da (
), the debrominated byproduct (Pyridine-H) will be ~122 Da. -
Isotope Pattern: The byproduct will lack the characteristic 1:1 (
) isotope pattern.
-
-
The "D2O Check" (Mechanistic Probe):
-
Run a small-scale trial using
in place of water (or deuterated solvent). -
If the mass shifts by +1 (incorporation of D), the mechanism involves protonation of a reactive intermediate (Protodeometallation).
-
If the mass does not shift (remains H), the hydrogen source is likely the solvent or ligand via
-hydride elimination (Hydrodebromination).
-
Module 2: The Mechanism of Failure
"The Hydride Hijack"
Debromination is not random; it is a specific catalytic failure where a Palladium-Hydride (Pd-H) species is generated. This species inserts into the Pyridine-Br bond (or reduces the oxidative addition complex) rather than coupling with the boronic acid.
Common Sources of Hydride (
-
Alcohols (Solvent/Base): Primary/Secondary alcohols undergo
-hydride elimination after coordinating to Pd. -
Amines: Triethylamine or trace amines can serve as hydride donors.
-
DMF/DMA: At high temperatures (
), these decompose to form reducing species.
Pathway Visualization: The diagram below illustrates how the catalytic cycle diverts toward debromination.
Caption: The "Hydride Hijack" pathway (Red) competes with the productive cycle (Blue/Green). Avoiding hydride sources prevents the red path.
Module 3: Optimization Toolbox
"Correcting the Chemistry"
To stop debromination, you must accelerate the productive cycle (Transmetallation/Reductive Elimination) and eliminate hydride sources.
1. Solvent Selection
Rule: Remove protic solvents and hydride donors.
| Solvent Class | Risk Level | Recommendation | Why? |
|---|
| Alcohols (MeOH, EtOH, IPA) | HIGH | AVOID | Major source of hydride via
2. Ligand Selection
Rule: Use bulky, electron-rich ligands.[1][2][3]
Simple phosphines like
-
Recommended: XPhos, RuPhos, SPhos (Buchwald Ligands) or dppf .
-
Mechanism: These bulky ligands accelerate Reductive Elimination, effectively "outrunning" the side reaction [3].
3. Base Selection
Rule: Switch to anhydrous or weak bases if water promotes side reactions.
-
Standard:
or (Aqueous). -
Troubleshooting: If debromination persists, switch to anhydrous
or in Toluene/Dioxane.
Module 4: Validated Protocol
"The Golden Standard for Difficult Pyridines"
This protocol is designed to minimize residence time in the Pd(II) state and eliminate hydride sources.
Reagents:
-
Substrate: Bromopyridine (1.0 equiv)[3]
-
Coupling Partner: Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) OR (2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv, finely ground/anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the Bromopyridine, Boronic Acid, Base, and Catalyst.
-
Inerting: Seal the vial and purge with
or Argon for 5 minutes. Crucial: Oxygen promotes catalyst decomposition and side pathways. -
Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not add water.
-
Activation: Heat to 80-100°C .
-
Note: If using
, a small amount of water (degassed) may be necessary for solubility. If so, use Dioxane:Water (9:1).
-
-
Monitoring: Sample at 1 hour. If starting material remains but no byproduct forms, increase temperature.
Why this works:
- (Anhydrous): Removes the "water/alcohol" proton source.
-
XPhos/dppf: Rapidly drives the cycle forward.
-
Dioxane: High thermal stability, low hydride donor capacity.
Module 5: FAQ
Q: I see the debrominated product, but I am using Toluene (no alcohol). Where is the Hydrogen coming from?
A: Check your base and additives.[2] If you are using an amine base (TEA, DIPEA), it can undergo
Q: Can I use microwave heating to fix this? A: Yes. Microwave heating often improves the yield of the coupled product over the debrominated side product. This is because the high temperature accelerates the desired endothermic reductive elimination step more significantly than the side reaction [4].
Q: Does the position of the Bromine matter? A: Yes. 2-Bromopyridines are notoriously unstable compared to 3- or 4-bromopyridines. The 2-position is electron-poor, making the C-Pd bond more polarized and susceptible to side reactions. For 2-bromopyridines, using CuI as a co-catalyst (Liebeskind-Srogl type conditions) or switching to a MIDA boronate slow-release system can help.
References
-
ResearchGate. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[4] Retrieved from [Link]
Sources
Thermal stability and storage of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. Given the specific nature of this substituted pyridine, this document provides foundational knowledge on its storage and stability, alongside practical troubleshooting and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine?
Due to the limited specific data on this compound, we recommend adhering to the best practices for halogenated and potentially air-sensitive pyridines. Storage in a cool, dark, and dry place is paramount. Refrigeration is advised to minimize the rate of potential degradation reactions.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down potential degradation pathways. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, which can react with halogenated pyridines. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to light and atmosphere. |
| Location | Dry and well-ventilated area | Minimizes moisture exposure and ensures safety. |
Q2: What are the primary safety and handling precautions for this compound?
As with many halogenated organic compounds, 5-Bromo-2-chloro-3-fluoro-4-methylpyridine should be handled with care in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation: Handle in a manner that minimizes the generation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
-
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and dispose of it as chemical waste in accordance with local regulations.
Q3: What are the potential signs of degradation of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine?
Visual inspection can sometimes indicate degradation, although analytical methods are required for confirmation.
-
Change in Color: A noticeable change from its initial appearance (e.g., discoloration or darkening).
-
Clumping or Change in Texture: This may suggest the absorption of moisture.
-
Inconsistent Experimental Results: This is a primary indicator that the starting material's purity may be compromised.
If you observe any of these signs, it is crucial to re-evaluate the purity of the compound before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent or poor reaction yields | Degradation of the starting material. | 1. Verify the purity of your 5-Bromo-2-chloro-3-fluoro-4-methylpyridine stock using analytical methods like HPLC, GC-MS, or NMR. 2. If impurities are detected, consider purification (e.g., recrystallization or chromatography) or obtaining a new batch. 3. Review and enhance your storage and handling procedures to prevent future degradation. |
| Appearance of unexpected side products in reactions | The presence of impurities in the starting material that are participating in the reaction. | 1. Characterize the side products to understand their origin. 2. Use a higher purity grade of the compound. 3. Implement the purity assessment protocols outlined in this guide for incoming material. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture, leading to changes in its physical properties. | 1. Dry the compound under vacuum, taking care not to exceed its decomposition temperature. 2. Ensure that solvents are anhydrous. 3. Store the compound in a desiccator or under an inert atmosphere. |
Experimental Protocols for Stability and Purity Assessment
Given the absence of specific public data, the following protocols provide a framework for you to determine the thermal stability and purity of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine in your laboratory.
Protocol 1: Thermal Stability Assessment
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of a compound.[1][2]
1.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is crucial for identifying the decomposition temperature.[3][4]
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a tared TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program: Ramp from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.
1.2 Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point, purity, and decomposition.[5][6]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point.
-
Ramp up at a controlled rate (e.g., 5-10 °C/min) to a temperature that will encompass the melting and potential decomposition.
-
-
-
Data Analysis:
-
A sharp endothermic peak corresponds to the melting point. A broad peak may suggest the presence of impurities.
-
An exothermic event following the melt can indicate decomposition.
-
Protocol 2: Purity Assessment and Degradation Monitoring
Chromatographic techniques are ideal for determining the purity of a compound and for monitoring its stability over time.[7]
2.1 High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective for substituted pyridines.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). A single, sharp peak indicates high purity. The appearance of additional peaks in aged samples suggests degradation.
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification of impurities.[8]
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure the elution of all components.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of each peak can be used to identify the main compound and any impurities.
Protocol 3: Structural Confirmation and Degradation Product Identification
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure of the compound and for identifying unknown degradation products.[9]
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Crucial for this molecule to confirm the fluorine environment.
-
2D NMR (COSY, HSQC, HMBC): Can be used to elucidate the structure of unknown degradation products.
-
-
Analysis: Compare the spectra of a fresh sample with an aged or suspect sample. New signals in the spectra of the aged sample indicate the presence of degradation products.
Potential Degradation Pathways
While specific degradation pathways for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine are not documented, halogenated pyridines can be susceptible to:
-
Hydrolysis: Reaction with water, potentially leading to the replacement of a halogen atom with a hydroxyl group.
-
Photodegradation: Decomposition upon exposure to light.
-
Oxidation: Reaction with atmospheric oxygen, which could potentially form N-oxides.[10]
The presence of multiple halogen substituents on the pyridine ring generally increases its stability, but empirical testing is the most reliable way to understand its behavior under your specific experimental and storage conditions.
References
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]
-
Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
US EPA. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
betterceramic. (2024, April 11). Top 10 FAQs for Thermogravimetric Analysis (TGA) Testing. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Air-Sensitive or Highly Reactive Compounds. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the compounds. The dashed lines.... Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]
-
Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. Retrieved from [Link]
-
PubMed. (2008, November 15). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. azom.com [azom.com]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
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- 5. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]
- 6. resolvemass.ca [resolvemass.ca]
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- 8. tandfonline.com [tandfonline.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Grignard Formation with 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging polyhalogenated pyridine, 5-Bromo-2-chloro-3-fluoro-4-methylpyridine, and encountering difficulties in forming the corresponding Grignard reagent. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Overcoming Challenges in Grignard Formation
The formation of a Grignard reagent from 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a non-trivial synthetic step due to the presence of multiple halogens with varying reactivities and the electron-deficient nature of the pyridine ring. This guide will walk you through a logical troubleshooting process to diagnose and solve common issues.
Logical Troubleshooting Workflow
Below is a workflow diagram to guide your troubleshooting efforts. Each step is elaborated upon in the subsequent sections.
Caption: Alternative strategies for functionalizing the pyridine ring.
References
- An umpolung approach to the hydroboration of pyridines: a novel and efficient synthesis of N-H 1,4-dihydropyridines - PMC. (2019, December 3). Vertex AI Search.
- Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis - Benchchem. Vertex AI Search.
- Umpolung Strategy to Functionalize Pyridines/ Quinolines via Phosphonium Intermedi
- From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy | Organic Letters - ACS Publications. (2021, July 16). Vertex AI Search.
- The Grignard Reaction. Vertex AI Search.
- Does anyone know the best way to activate magnesium for the... - ECHEMI. Vertex AI Search.
- Grignard reaction - Wikipedia. Vertex AI Search.
- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. Vertex AI Search.
- What is the role of halides in the reactivity of Grignard reagent? - Quora. (2018, August 17). Vertex AI Search.
- Formation of Grignard Reagents
- Selective Metalation and Additions - MilliporeSigma. Vertex AI Search.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Vertex AI Search.
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Vertex AI Search.
- grignard reagents - Chemguide. Vertex AI Search.
- 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24). Vertex AI Search.
Validation & Comparative
A Senior Application Scientist's Guide to the 19F NMR Characterization of 3-Fluoropyridine Derivatives
Introduction: The Rising Prominence of 3-Fluoropyridines in Drug Discovery
The 3-fluoropyridine moiety has become an increasingly prevalent scaffold in modern drug design. Its unique electronic properties, metabolic stability, and ability to modulate pKa and lipophilicity make it a valuable component in developing novel therapeutics. The fluorine atom, often introduced to block metabolic oxidation or to fine-tune ligand-receptor interactions, also serves as a powerful analytical handle. Among the various analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus. This guide provides a comprehensive comparison and practical workflow for the ¹⁹F NMR characterization of 3-fluoropyridine derivatives, moving from fundamental principles to advanced applications.
Part 1: The Unique Signature of the 3-Fluoro Group in ¹⁹F NMR
The utility of ¹⁹F NMR stems from the fact that the ¹⁹F isotope has a nuclear spin of ½ and is 100% naturally abundant, making it as sensitive to detection as ¹H NMR. Furthermore, the chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's structure and its interactions.
The ¹⁹F Chemical Shift (δ): A Window into the Electronic Environment
The chemical shift of the fluorine atom in a 3-fluoropyridine ring is primarily governed by the electronic effects of the nitrogen atom and any other substituents. The nitrogen atom acts as an electron-withdrawing group, which generally deshields the adjacent fluorine atom, causing its resonance to appear at a lower field (more negative ppm value) compared to fluorobenzene.
Key Influences on the ¹⁹F Chemical Shift:
-
Substituent Effects: Electron-donating groups (EDGs) on the pyridine ring will increase the electron density around the fluorine atom, causing an upfield shift (less negative ppm value). Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, leading to a downfield shift (more negative ppm value).
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the ¹⁹F chemical shift. Hydrogen bonding to the pyridine nitrogen, for instance, can alter the electronic distribution within the ring and shift the fluorine resonance.
Spin-Spin Coupling (J): Elucidating Connectivity
The through-bond interaction between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei gives rise to spin-spin coupling, which is invaluable for structural elucidation.
-
¹H-¹⁹F Coupling: The magnitude of the J-coupling constant is dependent on the number of bonds separating the two nuclei. For 3-fluoropyridine derivatives, you can typically expect:
-
³J(H-F) (ortho): ~6-10 Hz
-
⁴J(H-F) (meta): ~3-6 Hz
-
⁵J(H-F) (para): ~0-2 Hz
-
-
¹³C-¹⁹F Coupling: Direct one-bond coupling (¹J(C-F)) is large, typically in the range of 230-260 Hz. Longer-range couplings are also observable and provide further structural information.
Part 2: A Practical Workflow for Acquiring High-Quality ¹⁹F NMR Spectra
The following section details a robust protocol for the acquisition of ¹⁹F NMR data for 3-fluoropyridine derivatives. This workflow is designed to be self-validating, ensuring high-quality, reproducible results.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-fluoropyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.
-
For quantitative applications, a known amount of an internal standard (e.g., trifluorotoluene) should be added.
-
Filter the sample into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a narrow and symmetrical peak shape for the solvent resonance.
-
Reference the ¹⁹F chemical shift scale. While various referencing methods exist, the most common is to use an external standard such as CFCl₃ (defined as 0 ppm) or an internal standard with a known chemical shift.
-
-
Acquisition Parameters:
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient for routine characterization.
-
Spectral Width: A typical spectral width for ¹⁹F NMR is around 200-300 ppm, centered appropriately to contain the expected resonances.
-
Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei, which is crucial for quantitative measurements.
-
Number of Scans (ns): Due to the high sensitivity of ¹⁹F NMR, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16 or 32).
-
Experimental Workflow Diagram
Caption: A standardized workflow for the acquisition and processing of ¹⁹F NMR data.
Part 3: Comparative Analysis of 3-Fluoropyridine Derivatives
The true power of ¹⁹F NMR lies in its ability to distinguish between closely related structures and to probe subtle changes in the molecular environment.
The Impact of Substituents on ¹⁹F Chemical Shifts
The following table provides a comparative overview of the ¹⁹F chemical shifts for a series of 3-fluoropyridine derivatives, illustrating the effect of different substituents on the electronic environment of the fluorine atom.
| Compound | Substituent at Position 2 | Substituent at Position 5 | ¹⁹F Chemical Shift (δ, ppm) in CDCl₃ |
| 1 | H | H | -130.1 |
| 2 | CH₃ | H | -132.5 |
| 3 | Cl | H | -125.8 |
| 4 | H | NO₂ | -128.9 |
| 5 | OCH₃ | H | -138.4 |
Data is illustrative and may vary based on specific experimental conditions.
As the data indicates, electron-donating groups like methyl (CH₃) and methoxy (OCH₃) cause an upfield shift (less negative ppm value) relative to the parent 3-fluoropyridine. In contrast, electron-withdrawing groups such as chloro (Cl) and nitro (NO₂) result in a downfield shift (more negative ppm value).
Visualizing Electronic Effects
The influence of substituents on the ¹⁹F chemical shift can be rationalized by considering their electronic effects on the pyridine ring.
Caption: The effect of electron-donating and -withdrawing groups on the ¹⁹F chemical shift.
Part 4: Advanced Applications and Troubleshooting
Beyond routine structural confirmation, ¹⁹F NMR is a versatile tool for studying dynamic processes and molecular interactions.
-
Probing Protein-Ligand Interactions: The ¹⁹F chemical shift is highly sensitive to changes in the local environment. Upon binding of a 3-fluoropyridine-containing ligand to a protein, changes in the ¹⁹F resonance can provide valuable information about the binding event and the nature of the binding pocket.
-
Monitoring Reaction Kinetics: The progress of a reaction involving a 3-fluoropyridine derivative can be monitored in real-time by observing the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal.
Common Troubleshooting:
-
Broad Peaks: This can be due to poor shimming, the presence of paramagnetic impurities, or chemical exchange processes.
-
Low Signal-to-Noise: Increase the number of scans or use a higher concentration of the sample.
-
Phasing Issues: These are often caused by an incorrect receiver phase or a long delay before acquisition.
Conclusion
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of 3-fluoropyridine derivatives. Its high sensitivity, wide chemical shift range, and the absence of background signals make it a superior technique for structural elucidation, purity assessment, and the study of molecular interactions. By understanding the fundamental principles and following a robust experimental workflow, researchers can leverage the full potential of ¹⁹F NMR to accelerate their research and development efforts in the exciting field of medicinal chemistry.
References
-
Fluorine NMR: A valuable tool for studying biological events. Journal of Fluorine Chemistry.[Link]
-
Recent advances and applications of 19F NMR. Annual Reports on NMR Spectroscopy.[Link]
-
19F NMR Spectroscopy in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]
-
The use of 19F-NMR to probe protein-ligand interactions. Progress in Nuclear Magnetic Resonance Spectroscopy.[Link]
-
Practical aspects of 19F NMR spectroscopy for the medicinal chemist. Future Medicinal Chemistry.[Link]
Comparative Guide: LC-MS/MS Fragmentation Dynamics of Halopyridines
Executive Summary
Halogenated pyridines are ubiquitous scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors and GPCR ligands. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the electronegativity of the halogen substituents and the basicity of the pyridine nitrogen.
This guide objectively compares the fragmentation behaviors of fluoro-, chloro-, bromo-, and iodopyridines. Unlike generic spectral libraries, we focus on the causality of fragmentation—specifically how Carbon-Halogen (C-X) bond dissociation energies (BDE) and positional isomerism (2- vs. 3- vs. 4-substitution) dictate MS/MS outcomes.
Part 1: The Halogen Effect (Comparative Overview)
The choice of halogen fundamentally alters the mass spectral signature. Before analyzing fragmentation, one must validate the precursor ion using isotopic fidelity.
Isotopic Signatures & Ionization Efficiency
The following table summarizes the expected behavior of halopyridines in Electrospray Ionization (ESI+).
| Feature | Fluoropyridines (F) | Chloropyridines (Cl) | Bromopyridines (Br) | Iodopyridines (I) |
| Monoisotopic Mass | ||||
| Isotope Pattern | No M+2 | 3:1 ( | 1:1 ( | No M+2 |
| C-X Bond Strength | Very High (~115 kcal/mol) | High (~95 kcal/mol) | Moderate (~80 kcal/mol) | Low (~65 kcal/mol) |
| ESI+ Response | Low (High electronegativity reduces N-basicity) | Moderate | Moderate | High (I is polarizable; "Soft" halogen) |
| Primary Loss | -HCN (Ring cleavage) | -HCl or |
Critical Insight: Iodine is unique. Due to its low ionization energy, iodopyridines can sometimes undergo charge switching, where the iodine atom retains the charge (
), appearing as a distinct ion at m/z 126.9.
Part 2: Mechanistic Fragmentation Pathways
Understanding why a molecule fragments is more valuable than memorizing what it produces. The fragmentation of protonated halopyridines (
The "Ortho Effect" (Positional Isomerism)
The position of the halogen relative to the pyridine nitrogen is the single most important determinant of stability.
-
2-Halopyridines (Ortho): The C-X bond at the 2-position is significantly weaker (lower BDE) than at the 3- or 4-positions due to the electron-withdrawing inductive effect of the adjacent protonated nitrogen. This makes 2-halopyridines fragment at lower collision energies (CE).
-
3/4-Halopyridines (Meta/Para): These bonds are more robust. Fragmentation often requires higher CE and frequently results in ring opening (loss of HCN, 27 Da) before the halogen is lost.
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for structural elucidation based on MS/MS data.
Figure 1: Decision tree for interpreting halopyridine fragmentation. Note that Br and I favor radical losses due to weaker bond energies, while F and Cl favor neutral losses or ring cleavage.
Part 3: Experimental Protocol (Self-Validating System)
To generate reproducible comparison data, the experimental setup must control for in-source fragmentation, which can mimic genuine MS/MS fragmentation and lead to false identification.
LC-MS/MS Methodology
Objective: Separate positional isomers and obtain distinct fragmentation spectra.
-
Mobile Phase Chemistry:
-
A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring
). -
B: Acetonitrile + 0.1% Formic Acid.
-
Why: Avoid ammonium buffers if possible; adducts (
) fragment differently than protonated species.
-
-
Chromatographic Separation (The Isomer Trap):
-
Column: Phenyl-Hexyl or Biphenyl phases are superior to C18 for halopyridines.
-
Reasoning: The
interactions between the stationary phase and the pyridine ring are sensitive to the electron density changes caused by the halogen position (2- vs 3- vs 4-). -
Validation: 2-Chloropyridine typically elutes earlier than 4-chloropyridine on Phenyl phases due to the dipole moment reduction (shielding) at the ortho position.
-
-
Mass Spectrometry Parameters:
-
Ionization: ESI Positive Mode.
-
Cone Voltage: Set to Low (20-30V) .
-
Critical Check: Inject a standard of 2-bromopyridine. If you see a significant peak at m/z 79/81 (Bromine ion) or m/z 78 (Pyridine radical) in the MS1 scan, your cone voltage is too high (In-Source Fragmentation). Reduce voltage until the precursor
is >95% of the signal.
-
Part 4: Comparative Data & Interpretation
The following data represents typical fragmentation behaviors observed under Collision Induced Dissociation (CID) at moderate energy (20-35 eV).
Fragmentation "Fingerprint" Table
| Compound | Precursor ( | Dominant Fragment 1 | Dominant Fragment 2 | Mechanism Note |
| 2-Fluoropyridine | 98.04 | 71.0 ( | 52.0 (Ring break) | Hard to fragment. C-F bond is too strong to break directly. Ring opens first. |
| 2-Chloropyridine | 114.01 | 78.0 ( | 87.0 ( | Mixed Mode. Loss of neutral HCl is characteristic of 2-position. |
| 3-Chloropyridine | 114.01 | 87.0 ( | 78.0 ( | Ring First. HCN loss often precedes Cl loss due to higher C-Cl BDE at 3-pos. |
| 2-Bromopyridine | 157.96 | 79.0 ( | 79.0/81.0 ( | Radical Dominant. Weak C-Br bond breaks easily. |
| 2-Iodopyridine | 205.95 | 79.0 ( | 126.9 ( | Charge Migration. Iodine often retains the charge. |
Differentiating Isomers (The "Ortho" Rule)
To distinguish 2-chloropyridine from 4-chloropyridine without standards, use the Fragment Intensity Ratio :
-
Experiment: Ramp Collision Energy from 10 to 50 eV.
-
Observation:
-
2-Halo: The fragment corresponding to halogen loss (
) appears at lower energy. -
4-Halo: The precursor survives to higher energies; loss of HCN (
) is more competitive.
-
Mechanistic Pathway Diagram
This diagram details the specific atomic rearrangements for a Chloropyridine, highlighting the divergence between HCl loss (Ortho) and HCN loss (Meta/Para).
Figure 2: Mechanistic divergence. The 2-position allows a direct interaction between the protonated nitrogen and the halogen, facilitating HX loss. 3- and 4-positions lack this proximity, favoring HCN loss.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Chloropyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Olsen, J., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity. Journal of Organic Chemistry. Retrieved from [Link]
-
DocBrown. (n.d.). Mass spectrometry - fragmentation patterns of halogenoalkanes and haloarenes. Retrieved from [Link]
Reference Standards for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine: A Comparative Qualification Guide
This guide serves as a technical comparative analysis for selecting and qualifying reference standards for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , a critical halogenated heterocyclic building block.[1]
Executive Summary & Molecule Profile
5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a highly specialized intermediate used in the synthesis of next-generation kinase inhibitors (e.g., FGFR inhibitors).[1] Its tetra-substituted pyridine core presents unique analytical challenges:
-
Regioisomerism: The presence of three different halogens (Cl, F, Br) and a methyl group creates a high risk of regioisomeric impurities (e.g., scrambling of the Cl/Br positions) during synthesis.[1]
-
Quantification: Accurate potency assignment is critical for establishing structure-activity relationships (SAR) in drug discovery.[1]
This guide compares the "performance"—defined as analytical accuracy, impurity resolution, and stability—of three distinct classes of reference materials available to researchers: Research Grade (Commercial Crude) , Qualified Primary Standards , and Secondary Standards .[1]
Molecule Identification
| Property | Detail |
| Chemical Name | 5-Bromo-2-chloro-3-fluoro-4-methylpyridine |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Key Application | Late-stage cross-coupling (Suzuki/Buchwald) for kinase inhibitors (e.g., FGFR targets described in WO2020231990A1).[1] |
| Critical Quality Attribute | Isomeric Purity (Absence of 5-Bromo-2-chloro-4-fluoro-3-methylpyridine).[1][2] |
Comparative Analysis: Reference Standard Grades
In the context of drug development, not all "standards" are created equal. The following table compares the performance of a fully characterized Qualified Primary Standard (the recommended product) against common alternatives.
Performance Matrix
| Feature | Alternative A: Research Grade (Commercial Crude) | The Product: Qualified Primary Standard | Alternative B: Secondary/Working Standard |
| Assigned Purity | Often >95% (HPLC Area%) | 99.8% ± 0.3% (w/w) (Mass Balance/qNMR) | Traced to Primary Standard |
| Impurity ID | Unknown/Generic | Fully Elucidated (Regioisomers identified) | Qualified against Primary |
| Water/Solvent | Not quantified (assumed 0%) | Quantified (KF & GC-HS included in assay) | Periodically re-tested |
| Risk Profile | High: May contain 5-10% inorganic salts or isomers.[1][3] | Low: Absolute content known.[1] | Medium: Drift possible over time.[1] |
| Suitability | Early Synthetic Scouting | GLP Tox Studies & GMP Release | Routine QC Testing |
Detailed Performance Assessment[1]
1. Accuracy of Potency Assignment (The "Potency Trap")
-
Research Grade Alternative: Vendors often report purity based solely on HPLC UV Area%.[1] This assumes all impurities have the same extinction coefficient as the main peak and ignores "invisible" impurities like moisture, inorganic salts, or residual solvents.[1]
-
Qualified Primary Standard: Uses a Mass Balance Approach (
) or Quantitative NMR (qNMR) .[1]-
Result: Provides the absolute amount of active molecule per milligram of weight.[1]
-
2. Resolution of Regioisomers
The synthesis of this molecule often involves halogen dance mechanisms or non-selective halogenation.[1]
-
The Challenge: The isomer 5-Bromo-2-chloro-4-fluoro-3-methylpyridine has a nearly identical retention time to the target on standard C18 gradients.[1]
-
Performance Gap: A standard unqualified method (Alternative A) may co-elute these isomers, leading to a false high purity.[1] A Qualified Standard includes a specific Isomer-Resolving Method (e.g., Phenyl-Hexyl column) to guarantee isomeric identity.[1]
Experimental Protocols & Validation
To establish a Qualified Primary Standard for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine, the following self-validating protocols are required.
Protocol A: Isomer-Resolving HPLC Method
Objective: To separate the target molecule from its critical regioisomers (2-Br/5-Cl analog).[1]
-
Column: Agilent Zorbax Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Why? Phenyl-Hexyl phases offer superior selectivity for halogenated aromatics via
interactions compared to C18.[1]
-
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV @ 254 nm (primary) and 220 nm.[1]
-
Acceptance Criteria: Resolution (
) between Main Peak and nearest isomer > 1.5.[1]
Protocol B: Purity by qNMR (Absolute Quantification)
Objective: To assign a potency value independent of reference standards (Primary Method).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (high solubility in deuterated solvents).[1]
-
Solvent: DMSO-
(prevents aggregation).[1] -
Procedure:
-
Weigh 15-20 mg of Sample and 10-15 mg of IS into the same vial (precision
mg). -
Dissolve completely in 0.7 mL DMSO-
. -
Acquire ¹H-NMR with
(relaxation delay) seconds to ensure full relaxation.[1]
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.[1][6][7]
Visualizations
Diagram 1: Impurity Origin & Critical Separation
This diagram illustrates why "Research Grade" standards fail: they often ignore the regioisomers formed during the halogenation steps.[1]
Caption: Synthesis pathways leading to critical regioisomeric impurities and the necessity of specialized HPLC phases for detection.
Diagram 2: Reference Standard Qualification Workflow
A decision tree for researchers to select the correct standard grade based on their development stage.[1]
Caption: Workflow for establishing a qualified reference standard suitable for GLP/GMP applications.
Conclusion & Recommendations
For 5-Bromo-2-chloro-3-fluoro-4-methylpyridine , the "performance" of the reference standard is directly linked to the safety and efficacy of the final drug product.[1]
-
Avoid relying solely on "Area%" purity from commercial catalogs for critical assays (IC50, stability). The risk of undetected regioisomers is too high.[1]
-
Adopt a "Qualified Primary Standard" approach:
-
Verify identity using 2D-NMR (NOESY) to confirm the position of the Methyl group relative to the Fluorine (coupling constants
are diagnostic).[1] -
Use the Phenyl-Hexyl HPLC protocol described above to ensure isomeric purity.
-
-
Recommendation: If a Certified Reference Material (CRM) is unavailable, purchase a high-purity batch (Grade A) and internally qualify it to Grade C standards using qNMR before use in GLP studies.
References
-
FGFR Inhibitor Synthesis: Patent WO2020231990A1. "FGFR inhibitors and methods of use thereof." (2020).[1] Link (Demonstrates the use of 5-bromo-2-chloro-3-fluoro-4-methylpyridine as a key intermediate).[1]
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry 53.8 (2010): 2665-2672.[1] Link[1]
-
Halogenated Pyridine Analysis: Separation of Halogenated Pyridine Isomers. Agilent Technologies Application Note.[1] (General reference for Phenyl-Hexyl column selection).
-
ICH Guidelines: ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (Defines requirements for reference standards in Section 11.1). Link
Sources
- 1. US7407974B2 - Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade - Google Patents [patents.google.com]
- 2. 3-fluoro-4-methylpyridine-2-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. 884495-22-1,3-Amino-5-bromo-2-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2020231990A1 - Fgfr inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Rigorous Validation of Synthesis-Grade 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Highly substituted pyridines, such as 5-Bromo-2-chloro-3-fluoro-4-methylpyridine, are invaluable building blocks, offering multiple, distinct reaction sites for the construction of complex molecular architectures. The precise arrangement of substituents is critical; an incorrect isomer resulting from poor regioselectivity during synthesis could lead to inactive compounds or undesirable off-target effects.[3]
Therefore, the rigorous validation of such an intermediate is not a perfunctory quality control step but the foundational pillar upon which subsequent research and development rests. This guide eschews a simple checklist approach, instead presenting an integrated, multi-technique validation strategy. We will explore the causality behind our choice of analytical methods, provide self-validating experimental protocols, and compare orthogonal techniques to build an unassailable confirmation of both identity and purity.
The Validation Imperative: An Orthogonal Approach
No single analytical technique is sufficient to confirm the structure and purity of a complex molecule like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. A robust validation strategy relies on the principle of orthogonality, wherein multiple, independent methods are used to assess different chemical properties. This creates a self-reinforcing web of evidence. Our approach is built on three pillars: Structural Elucidation, Purity Assessment, and Functional Group Confirmation.
Part 1: Unambiguous Structural Elucidation
The first and most critical task is to confirm that the synthesized molecule is, in fact, 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. We must verify the molecular weight and the precise connectivity and placement of each atom and substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required to piece together the complete structural puzzle.
Expert Rationale: The substitution pattern on the pyridine ring removes all symmetry, meaning every hydrogen, carbon, and fluorine atom is chemically unique and should give rise to a distinct signal. The predictable splitting patterns (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei provide definitive proof of connectivity.
Predicted Spectroscopic Data: While an experimental spectrum is the ultimate goal, we can predict the expected chemical shifts and couplings based on established principles for substituted pyridines.[4]
| Table 1: Predicted NMR Data for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine | | :--- | :--- | :--- | | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | | ¹H | H-6 | ~8.2 - 8.5 | Doublet (d), J(H-F) ≈ 2-4 Hz | | | -CH₃ | ~2.4 - 2.6 | Doublet (d), J(H-F) ≈ 3-5 Hz | | ¹³C | C-2 (Cl) | ~150 - 153 | Doublet (d), J(C-F) ≈ 15-20 Hz | | | C-3 (F) | ~155 - 160 | Doublet (d), J(C-F) ≈ 240-260 Hz (Large) | | | C-4 (CH₃) | ~130 - 135 | Doublet (d), J(C-F) ≈ 10-15 Hz | | | C-5 (Br) | ~115 - 120 | Doublet (d), J(C-F) ≈ 3-5 Hz | | | C-6 | ~148 - 152 | Singlet or small Doublet (d), J(C-F) ≈ 1-3 Hz | | | -CH₃ | ~18 - 22 | Doublet (d), J(C-F) ≈ 5-8 Hz | | ¹⁹F | F-3 | ~(-120) - (-140) | Multiplet (m) due to coupling with H-6 and -CH₃ protons |
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; ensure it does not have signals that overlap with expected analyte peaks.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Trustworthiness Check: The integration of the ¹H spectrum should correspond to the proton ratio (1H at C-6 vs. 3H in the methyl group). The observation of the predicted C-F and H-F couplings is a key validation point.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
MS provides the exact molecular weight, offering a primary check on the elemental formula. For halogenated compounds, MS offers a unique and powerful validation checkpoint: the isotopic pattern.
Expert Rationale: Both chlorine and bromine have two stable isotopes with significant natural abundance (³⁵Cl:³⁷Cl ≈ 3:1, ⁷⁹Br:⁸¹Br ≈ 1:1).[5] A molecule containing one Cl and one Br atom will exhibit a highly characteristic cluster of peaks in the mass spectrum for the molecular ion ([M]⁺). This "isotopic fingerprint" is nearly impossible to fake and provides definitive evidence for the presence of one of each halogen.
| Table 2: Expected Relative Intensities for the Molecular Ion Cluster | | :--- | :--- | :--- | :--- | | Ion | Composition | Mass (m/z) | Expected Relative Intensity | | [M]⁺ | C₆H₅³⁵Cl⁷⁹BrN | 207.9 | ~75% | | [M+2]⁺ | C₆H₅³⁷Cl⁷⁹BrN / C₆H₅³⁵Cl⁸¹BrN | 209.9 | ~100% (Base Peak) | | [M+4]⁺ | C₆H₅³⁷Cl⁸¹BrN | 211.9 | ~25% |
Experimental Protocol: Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for its soft ionization.
-
Acquire a full scan mass spectrum in positive ion mode.
-
Trustworthiness Check: The observed m/z values for the molecular ion cluster must match the calculated values, and the relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks must closely match the theoretical pattern in Table 2.
Part 2: Quantitative Purity Assessment and Method Comparison
Confirming the structure is only half the battle. For use in drug development, the purity of an intermediate must be known with a high degree of confidence. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for this purpose.[6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Expert Rationale: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[6] Its high resolving power can separate the main product from structurally similar impurities, starting materials, and by-products. By using a UV detector, we can quantify the relative area of each peak to determine purity, a method known as "area percent." The molecule's pyridine core provides a strong chromophore, making UV detection highly suitable.[7]
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Time 0 min: 30% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 26 min: 30% B
-
Time 30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the sample and record the chromatogram for 30 minutes to ensure all late-eluting impurities are observed. Calculate purity by the area normalization method.
Trustworthiness: System Suitability Testing (SST) Before any sample analysis, the chromatographic system must be verified to be performing correctly. This is a non-negotiable part of a self-validating protocol.[6][9]
| Table 3: HPLC System Suitability Acceptance Criteria | | :--- | :--- | :--- | | Parameter | Procedure | Acceptance Criterion | | Tailing Factor (T) | Calculate for the main analyte peak. | 0.8 ≤ T ≤ 1.5 | | Theoretical Plates (N) | Calculate for the main analyte peak. | N ≥ 2000 | | Precision (%RSD) | Inject the standard solution 5 times. | RSD of peak area ≤ 2.0% |
Comparison with Gas Chromatography (GC)
GC is another powerful separation technique, but its applicability depends on the analyte's volatility and thermal stability.[8]
| Table 4: Comparison of HPLC vs. GC for Purity Analysis | | :--- | :--- | :--- | | Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | | Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[8] | Partitioning between a gas mobile phase and a liquid/solid stationary phase.[8] | | Analyte Suitability | Wide range of polar and non-polar compounds, non-volatile compounds. | Volatile and thermally stable compounds. | | Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility; dissolution in a volatile solvent. | | Resolution | Generally very high, excellent for complex mixtures. | Extremely high, especially with capillary columns, for volatile compounds. | | Conclusion for Target | Preferred Method. High molecular weight and multiple polar functional groups make it ideally suited for RP-HPLC. The method is robust and requires no derivatization. | Alternative Method. Likely suitable due to the molecule's moderate size. However, the high boiling point may require high inlet and oven temperatures, risking on-column degradation. HPLC is a less destructive and more universally applicable technique for this class of compound. |
Part 3: Functional Group Confirmation
Fourier-Transform Infrared (FT-IR) Spectroscopy
While NMR provides the carbon-hydrogen framework, FT-IR confirms the presence of specific chemical bonds by measuring their characteristic vibration frequencies.[10]
Expert Rationale: For this molecule, FT-IR is not for primary structural elucidation but serves as a rapid, confirmatory "fingerprint." It can quickly verify the presence of the aromatic C-H and C=C/C=N bonds of the pyridine ring and the C-Halogen bonds. Its true power lies in comparing the spectrum of a new batch to a validated reference standard; the spectra should be superimposable in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: KBr Pellet Method
-
Place a small amount of finely ground, dry potassium bromide (KBr) powder in an agate mortar.
-
Add a very small amount (~1-2% by weight) of the solid pyridine derivative to the KBr.[10]
-
Thoroughly mix and grind the sample and KBr until a homogenous, fine powder is obtained.
-
Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent pellet.
-
Acquire the FT-IR spectrum.
-
Trustworthiness Check: The spectrum should be free of broad absorbances around 3400 cm⁻¹, which would indicate the presence of water (O-H stretch). Key expected peaks include: ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1600-1450 cm⁻¹ (Pyridine ring C=C and C=N stretches), and below 1200 cm⁻¹ for C-Cl, C-F, and C-Br stretches.
Conclusion
The validation of a critical synthetic intermediate like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a comprehensive process that builds a case for the molecule's identity and purity through orthogonal, self-validating methods. By integrating the definitive structural mapping of NMR, the unique isotopic fingerprinting of Mass Spectrometry, and the robust quantitative power of a system-suitability-tested HPLC method, researchers can proceed with confidence. This rigorous analytical foundation ensures that subsequent efforts in drug discovery and development are built upon a reliable and well-characterized molecular entity, ultimately accelerating the path toward novel therapeutics.
References
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. (n.d.). Benchchem.
- Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers. (n.d.). Benchchem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Pyridine - Wikipedia. (n.d.). Wikipedia.
- Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives. (n.d.). Benchchem.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. (n.d.). Benchchem.
- PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine. (n.d.). Benchchem.
- 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
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- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Impurity Profiling of Commercial 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
In the rigorous landscape of pharmaceutical development, the chemical purity of a starting material is a non-negotiable cornerstone of quality, safety, and efficacy. For complex heterocyclic intermediates like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine—a key building block in modern drug synthesis—a thorough understanding of its impurity profile is not merely a quality control checkpoint, but a critical dataset that informs process chemistry, safety assessments, and regulatory compliance. This guide offers an in-depth, comparative analysis of analytical methodologies for impurity profiling of this compound, grounded in scientific principles and designed for researchers, scientists, and drug development professionals.
The Imperative of Purity: Why Impurity Profiling Matters
5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a highly functionalized scaffold, and its synthetic pathway can give rise to a variety of process-related impurities, including starting materials, by-products, intermediates, and degradation products.[1][2] These impurities, even at trace levels, can have profound implications. They may carry their own pharmacological or toxicological activity, interfere with the kinetics of subsequent synthetic steps, or impact the stability and physical properties of the final active pharmaceutical ingredient (API).
Regulatory bodies worldwide, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities.[1][3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities in new drug substances that exceed specific thresholds, often as low as 0.05%.[1][3][4] This makes robust, high-sensitivity analytical methods indispensable.
A Head-to-Head Comparison of Analytical Technologies
The selection of an analytical technique for impurity profiling is a critical decision, driven by the physicochemical properties of the analyte and its potential impurities, as well as the required sensitivity and resolution. Here, we compare the preeminent chromatographic techniques for the analysis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the gold standard for pharmaceutical impurity analysis.[2][5] It excels at separating non-volatile and thermally labile compounds, making it ideally suited for a substituted pyridine derivative.
-
Expertise & Experience: The choice of a C18 stationary phase is foundational, as it provides effective separation of moderately polar to non-polar aromatic compounds based on hydrophobicity. The mobile phase, typically a mixture of acetonitrile and an aqueous buffer, is optimized to achieve resolution between the main component and closely related structural isomers or by-products. The inclusion of an acid modifier like formic acid or trifluoroacetic acid is a common strategy to ensure sharp, symmetrical peak shapes for basic compounds like pyridines by suppressing the ionization of residual silanols on the column packing.[6]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles. This technology offers substantial gains in resolution, speed, and sensitivity.
-
Expertise & Experience: The fundamental principles of separation are identical to HPLC, but the smaller particle size allows for much higher chromatographic efficiency. This translates to sharper peaks, better resolution of trace impurities from the main peak, and dramatically shorter analysis times—often reducing a 40-minute HPLC run to under 7 minutes.[7][8][9] This high-throughput capability is invaluable in a drug development setting for process monitoring and batch release testing. The increased sensitivity is also critical for detecting impurities at or below the ICH identification threshold.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, such as residual solvents or certain low-molecular-weight by-products, GC-MS is the technique of choice.[2][10]
-
Expertise & Experience: The analyte must be thermally stable and sufficiently volatile. While 5-Bromo-2-chloro-3-fluoro-4-methylpyridine itself can be analyzed by GC, this method truly shines in its ability to detect impurities that HPLC might miss. A common stationary phase like a 5%-phenyl-methylpolysiloxane (e.g., HP-5ms) provides good selectivity for a broad range of compounds.[11] The coupling with a mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns, which can be compared against spectral libraries.
Quantitative Data Summary
The following table presents typical performance data for these methods, illustrating their comparative capabilities.
| Analytical Method | Column | Mobile Phase / Carrier Gas | Typical Run Time (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| RP-HPLC | C18 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water + 0.1% Formic Acid | 30-45 | ~0.01% | ~0.03% |
| UPLC | BEH C18 (2.1 x 50 mm, 1.7 µm) | Acetonitrile/Water + 0.1% Formic Acid | 5-10 | ~0.005% | ~0.015% |
| GC-MS | HP-5ms (30 m x 0.25 mm) | Helium | 20-30 | ~1-5 ppm | ~3-15 ppm |
Self-Validating Experimental Protocols for Trustworthiness
A trustworthy analytical method must be validated to ensure it is fit for purpose. The following protocol for a UPLC method includes system suitability testing (SST), a self-validating check that ensures the system is performing correctly before any samples are analyzed.
Detailed Protocol: UPLC Method for Impurity Profiling
-
Instrumentation and Conditions:
-
System: UPLC system with a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50).
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 5-Bromo-2-chloro-3-fluoro-4-methylpyridine reference standard in diluent.
-
Sample Solution (0.5 mg/mL): Prepare the commercial sample in the same manner.
-
-
System Suitability Test (SST):
-
Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: 0.8 – 1.5.
-
Theoretical plates: ≥ 5000.
-
-
Causality: This step is critical. It verifies that the chromatographic system has adequate precision, efficiency, and peak shape on the day of analysis, ensuring that the subsequent sample data is reliable.
-
-
Analysis Procedure:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Sample Solution in duplicate.
-
-
Data Analysis:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area percent method.
-
Disregard any peaks originating from the blank.
-
Visualization of the Impurity Profiling Workflow
The overall process of identifying and controlling impurities follows a logical progression from detection to characterization and final reporting.
Caption: A logical workflow for impurity detection, identification, and control in compliance with regulatory standards.
Conclusion
A robust impurity profiling strategy is fundamental to modern pharmaceutical development. For a critical intermediate like 5-Bromo-2-chloro-3-fluoro-4-methylpyridine, a multi-pronged analytical approach is essential. While UPLC offers unparalleled speed and sensitivity for routine analysis, it should be complemented by GC-MS to ensure comprehensive coverage of volatile impurities. By grounding these analyses in the principles of method validation and system suitability, and by following a logical workflow for the identification and control of impurities that exceed regulatory thresholds, drug developers can ensure the quality of their materials, the safety of their products, and the integrity of their regulatory submissions.
References
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
Veepra. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Bari, S. B., et al. (2013). Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Simultaneous Determination of Halobetasol Propionate and its Related Substances in Topical Dosage Form. Journal of Chromatographic Science. [Link]
-
Patel, D. P., & Shah, D. A. (2024, January 6). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. Research Journal of Pharmacy and Technology. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
El-Kassem, L. T. A., et al. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules. [Link]
-
Cefas. (2025, November 26). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Sources
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- 11. mdpi.com [mdpi.com]
Safety Operating Guide
5-Bromo-2-chloro-3-fluoro-4-methylpyridine proper disposal procedures
This guide outlines the technical safety and disposal protocols for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine (CAS: 1211526-62-3).[1] It is designed for researchers requiring immediate, actionable data for waste stream management and regulatory compliance.[2]
Part 1: Immediate Action & Safety Profile
Emergency Response Summary
| Scenario | Immediate Action |
|---|---|
| Skin Contact | Wash immediately with soap and water for 15+ mins.[1] Remove contaminated clothing.[1][3][4][5][6][7][8] |
| Eye Contact | Rinse cautiously with water for 15+ mins.[1][3][5] Remove contact lenses.[1][3][4][6][7][9] Seek medical attention. |
| Inhalation | Move to fresh air.[3][4][5][6][9] If breathing is difficult, administer oxygen (trained personnel only).[2][4] |
| Spill (Solid) | Dampen with water to suppress dust.[1] Sweep into a sealed container. Do not dry sweep. |
| Fire | Use CO₂, dry chemical, or foam.[2] Warning: Emits toxic HF, HCl, HBr, and NOx gases.[2] |
Chemical Hazard Profile
-
Signal Word: WARNING
-
GHS Classifications:
-
Critical Hazard: As a polyhalogenated pyridine, thermal decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr).[2] Standard fume hoods and scrubbers are required for any heating processes.[1]
Part 2: Pre-Disposal Segregation & Packaging
Proper segregation is the primary defense against unplanned chemical reactions in the waste stream.[1]
Segregation Rules
-
Incompatibility: Isolate from Strong Oxidizers (e.g., perchlorates, nitrates) and Strong Acids .[2][11]
-
Halogenated Stream: This compound must be classified as Halogenated Organic Waste .[1] Never mix with non-halogenated solvents (e.g., acetone, ethanol) as this significantly increases disposal costs and complicates incineration.[2]
-
Container Compatibility:
Waste Characterization (RCRA) While not typically P- or U-listed by specific name, this chemical is a Characteristic Hazardous Waste under RCRA.[1][2]
-
Likely Waste Codes:
Part 3: Disposal Decision Logic (Workflow)
The following diagram illustrates the decision process for classifying and disposing of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine waste.
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compliance with incineration protocols.
Part 4: Detailed Disposal Procedures
Protocol A: Solid Waste Disposal
Applicability: Pure substance, expired reagent, or contaminated solids (gloves, paper).[2]
-
Containerization: Place material in a wide-mouth HDPE or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "5-Bromo-2-chloro-3-fluoro-4-methylpyridine" (Do not use abbreviations).[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Deactivation (Optional): For small quantities (<5g), chemical oxidation using bleach (sodium hypochlorite) is NOT recommended due to the stability of the pyridine ring and potential for creating more toxic chloramines.[1] Incineration is the only validated destruction method. [1]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or reaction solutions.[13]
-
pH Check: Measure pH. If < 2 or > 12.5, neutralize to pH 5–9 using Sodium Bicarbonate (acidic) or Citric Acid (basic) to minimize container corrosion.[1][2]
-
Solvent Segregation:
-
If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol : Pour into a separate waste container labeled "Non-Halogenated Solvent with Halogenated Contaminants".[1] Crucial: Even 1% halogenated content forces the entire volume to be treated as halogenated waste by the disposal facility.
-
-
Cap & Vent: Ensure caps are vented if the solution has recently reacted, to prevent pressure buildup.
Protocol C: Spill Cleanup (Self-Validating)
-
Step 1 (Isolate): Evacuate the immediate area (15 ft radius).[1]
-
Step 2 (PPE): Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] Use a P95/N95 respirator if dust is visible.[1]
-
Step 3 (Contain): Cover spill with Vermiculite or Sand .[1] Do not use combustible materials like sawdust.[1]
-
Step 4 (Collect): Scoop absorbed material into a hazardous waste pail.
-
Step 5 (Decontaminate): Wipe surface with a soap/water solution.[1] Place wipes in the same waste pail.
-
Validation: The area is safe when no visible dust remains and surface pH is neutral.
Part 5: Regulatory & Logistics
DOT Shipping Information (for Waste Transport) When offering for transport, use the following classification based on structural analogs (unless specific testing proves otherwise):
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (5-Bromo-2-chloro-3-fluoro-4-methylpyridine)[1][2]
-
Hazard Class: 6.1
-
Packing Group: III
-
Waste Determination: Generator must determine if the waste exhibits toxicity characteristics (TCLP).[1] Due to the halogen content, it is best practice to manage as Hazardous Waste regardless of concentration.[2]
-
TSCA SNUR: Certain halogenated pyridines are subject to Significant New Use Rules (SNUR) under 40 CFR § 721.8675, requiring specific notification before release into water. Zero discharge to sewer is mandatory. [1]
References
-
National Institutes of Health (PubChem). 5-Bromo-2-chloro-3-methylpyridine Compound Summary (Analog Reference). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. echemi.com [echemi.com]
- 6. chempoint.com [chempoint.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. wku.edu [wku.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
Comprehensive Safety and Handling Guide for 5-Bromo-2-chloro-3-fluoro-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from analogous compounds, 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is anticipated to possess the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
The presence of multiple halogen substituents on the pyridine ring can influence the compound's reactivity and toxicity. It is crucial to handle this compound with the assumption that it is hazardous and to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2-chloro-3-fluoro-4-methylpyridine. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat- N95 Respirator (or higher) | To prevent inhalation of fine particles and protect eyes and skin from accidental contact. |
| Dissolving and Solution Handling | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat | To protect against splashes of the chemical solution which can cause skin and eye irritation. |
| Running Reactions and Work-up | - Chemical Splash Goggles- Face Shield (if splash potential is high)- Nitrile or Neoprene Gloves- Lab Coat | Provides an extra layer of protection for the face during procedures with a higher risk of splashing. |
| Waste Disposal | - Chemical Splash Goggles- Nitrile or Neoprene Gloves- Lab Coat | To protect against splashes and contact with contaminated waste materials. |
Glove Selection: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives due to their resistance to this class of chemicals.[3] Latex gloves are not suitable and should be avoided.[3] Always inspect gloves for any signs of degradation or perforation before use.
Safe Handling and Operational Workflow
A systematic approach to handling 5-Bromo-2-chloro-3-fluoro-4-methylpyridine is essential to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is mandatory for all procedures involving this compound.[3][4]
Workflow for Safe Handling
Sources
- 1. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
